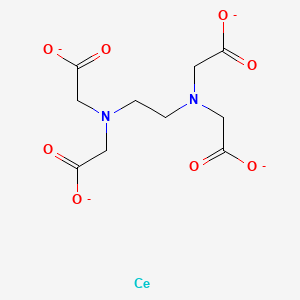
Cerium edetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium edetate is a coordination compound formed by the chelation of cerium ions with ethylenediaminetetraacetic acid (EDTA). Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states. EDTA is a well-known chelating agent that binds to metal ions, forming stable complexes. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium edetate can be synthesized by reacting cerium salts, such as cerium nitrate or cerium chloride, with EDTA in an aqueous solution. The reaction typically involves dissolving the cerium salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the cerium-EDTA complex. The reaction can be represented as follows: [ \text{Ce(NO}_3\text{)_3} + \text{EDTA} \rightarrow \text{Ce-EDTA} + 3\text{NO}_3^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include additional steps such as purification and crystallization to obtain high-purity this compound. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cerium edetate undergoes various chemical reactions, including:
Oxidation-Reduction: Cerium can exist in both +3 and +4 oxidation states, allowing this compound to participate in redox reactions.
Substitution: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide, leading to the formation of cerium(IV) complexes.
Reducing Agents: Reducing agents like sodium borohydride can reduce cerium(IV) to cerium(III) in the this compound complex.
Major Products:
Cerium(IV) Complexes: Formed through oxidation reactions.
Cerium(III) Complexes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Cerium edetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of cerium edetate involves the chelation of cerium ions by EDTA. This chelation process stabilizes the cerium ions and prevents them from participating in unwanted side reactions. In biological systems, this compound can bind to metal ions, reducing their availability and mitigating their toxic effects. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
Comparación Con Compuestos Similares
Cerium(III) Acetate: Another cerium complex with different ligands.
Cerium(IV) Oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) Nitrate: A cerium salt used in various chemical reactions.
Comparison: Cerium edetate is unique due to its chelation with EDTA, which provides stability and versatility in various applications. Unlike cerium(III) acetate and cerium(III) nitrate, this compound forms a stable complex that can be used in both aqueous and non-aqueous environments. Cerium(IV) oxide, on the other hand, is primarily used in catalysis and materials science, whereas this compound finds applications in both scientific research and industrial processes.
Propiedades
Número CAS |
15158-67-5 |
|---|---|
Fórmula molecular |
C10H12CeN2O8-4 |
Peso molecular |
428.33 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cerium |
InChI |
InChI=1S/C10H16N2O8.Ce/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/p-4 |
Clave InChI |
MPGGSFTUPUKCBS-UHFFFAOYSA-J |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


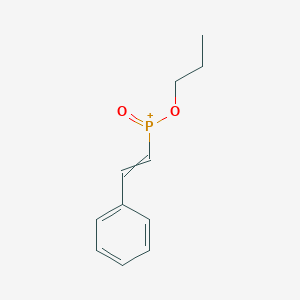
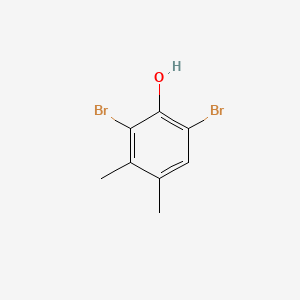
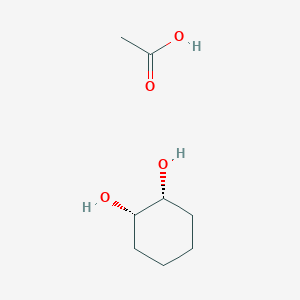
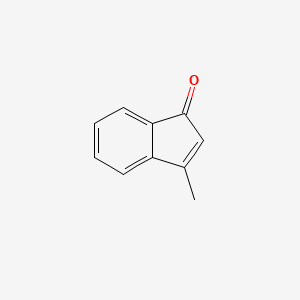
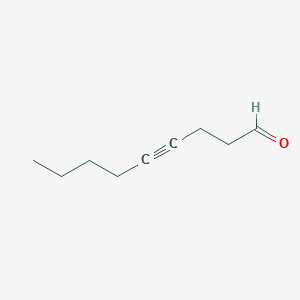
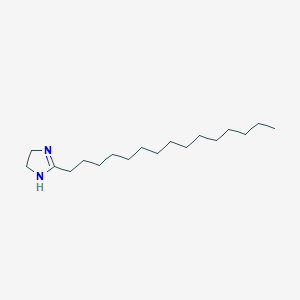


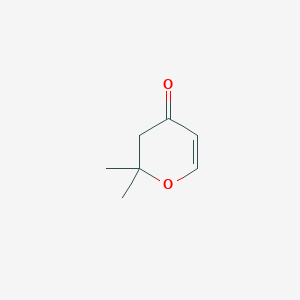
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
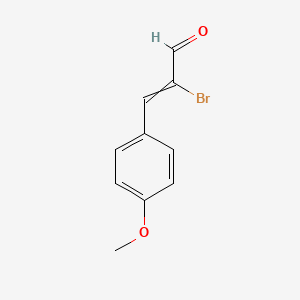
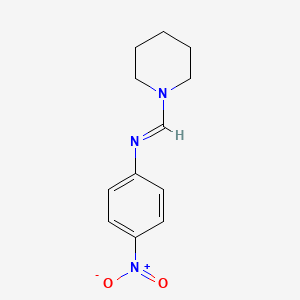
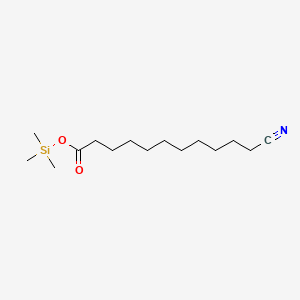
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
